molecular formula C14H20O B8414187 beta-(m-Cyclohexyl-phenyl)-ethanol

beta-(m-Cyclohexyl-phenyl)-ethanol

Cat. No.: B8414187
M. Wt: 204.31 g/mol
InChI Key: WTSSAXQBTPPLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-(m-Cyclohexyl-phenyl)-ethanol is a substituted phenethyl alcohol derivative featuring a cyclohexyl group at the meta position of the phenyl ring. These compounds share a common phenethyl alcohol backbone, where substituents on the phenyl ring significantly influence physicochemical properties, biological activity, and industrial applications.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(3-cyclohexylphenyl)ethanol

InChI

InChI=1S/C14H20O/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h4-5,8,11,13,15H,1-3,6-7,9-10H2

InChI Key

WTSSAXQBTPPLOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=C2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position (meta vs. para) and nature of substituents (e.g., hydroxy, nitro, chloro, cyclohexyl) critically impact solubility, stability, and molecular interactions.

Key Findings:
  • beta-(4-Hydroxyphenyl)ethanol (HOPEA): Molecular Weight: 138.16 g/mol . Solubility: High polarity due to the para-hydroxyl group enhances water solubility, though it remains soluble in ethanol-water mixtures . Interactions: Forms inclusion complexes with cyclodextrins, improving stability in formulations .
  • beta-(m-Nitrophenyl)ethanol: Molecular Weight: 181.15 g/mol . Solubility: Nitro groups increase hydrophobicity, reducing water solubility but enhancing compatibility with organic solvents like ethanol .
  • beta-(4-Chlorophenyl)ethanol Derivatives: Reactivity: Chlorine substituents enhance electrophilicity, making these compounds intermediates in drug synthesis (e.g., baclofen, a GABA analog) .
  • Hypothetical beta-(m-Cyclohexyl-phenyl)-ethanol: Predicted Molecular Weight: ~232.34 g/mol (estimated). Hydrophobicity: The bulky cyclohexyl group would significantly reduce water solubility, necessitating solubilization agents like cyclodextrins or ethanol-based carriers .
Table 1: Comparative Physicochemical Properties
Compound Substituent Position Molecular Weight (g/mol) Solubility Profile
beta-(4-Hydroxyphenyl)ethanol -OH para 138.16 High in water/ethanol mixtures
beta-(m-Nitrophenyl)ethanol -NO₂ meta 181.15 Low in water, high in ethanol
beta-(4-Chlorophenyl)ethanol -Cl para 156.61 (estimated) Moderate in organic solvents
This compound -C₆H₁₁ meta ~232.34 Predicted low (requires carriers)
Microbial Production:
  • beta-(4-Hydroxyphenyl)ethanol: Produced by Candida species via L-tyrosine metabolism, with roles in quorum sensing and antioxidant activity .
  • beta-Phenylethanol (Benzeneethanol): Widely used in perfumes and food flavoring due to its rose-like aroma .
Pharmacological Potential:
  • beta-(4-Chlorophenyl) Derivatives: Baclofen, a GABA-B receptor agonist, reduces ethanol intake in preclinical models, highlighting substituent-dependent neurological effects .
  • Cytotoxicity: Substituted tocotrienols (e.g., beta- vs. gamma-tocotrienols) show that meta/para substituents influence IC₅₀ values in cancer cells, suggesting similar trends for phenyl-ethanol derivatives .

Preparation Methods

Base-Catalyzed Acylation of Benzene Derivatives

The synthesis of β-(m-Cyclohexyl-phenyl)-ethanol typically begins with the preparation of cyclohexyl phenyl ketone, a key intermediate. A high-yield method involves Friedel-Crafts acylation using cyclohexanecarbonyl chloride and benzene derivatives. In one protocol, anhydrous aluminum trichloride (AlCl₃) catalyzes the reaction between cyclohexanecarbonyl chloride and benzene at 3°C, achieving 99% conversion and selectivity. The ketone is isolated via fractional distillation after quenching with ice water.

Reaction Conditions

  • Catalyst: AlCl₃ (0.081 mol)

  • Temperature: 3°C → gradual heating to reflux (110°C)

  • Yield: 99% (GC-MS analysis)

Alternative Substrates and Solvent Systems

Recent advancements employ toluene or dichloromethane as solvents to enhance regioselectivity. For example, substituting benzene with m-xylene directs acylation to the meta position, critical for β-(m-Cyclohexyl-phenyl)-ethanol synthesis. Rhodium-based catalysts in water/toluene mixtures (2:1 v/v) further improve ketone purity by suppressing side reactions like ethylbenzene formation.

Reduction of Cyclohexyl Phenyl Ketone to β-(m-Cyclohexyl-phenyl)-ethanol

Catalytic Hydrogenation

Cyclohexyl phenyl ketone is reduced to the corresponding alcohol using hydrogen gas and transition metal catalysts. Palladium on carbon (Pd/C) under 40 psi H₂ at 40°C for 7 hours achieves 95% yield. The reaction is monitored via thin-layer chromatography (TLC), with the product isolated by filtration and solvent evaporation.

Optimization Data

ParameterValue
Catalyst Loading10% Pd/C (70 mg)
Temperature40°C
Reaction Time7 hours
Yield95%

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in ethanol reduces the ketone at room temperature. This method, while milder, requires stoichiometric NaBH₄ (1.3 eq.) and achieves 85% yield. The crude product is purified via column chromatography (silica gel, dichloromethane/methanol 9:1).

Critical Considerations

  • Steric hindrance from the cyclohexyl group necessitates prolonged reaction times (15 hours).

  • Lithium aluminum hydride (LiAlH₄) is avoided due to incompatibility with aromatic rings.

Alternative Routes: Grignard Reaction and Epoxide Opening

Grignard Addition to Benzaldehyde Derivatives

A two-step approach involves reacting m-bromophenylmagnesium bromide with cyclohexane carboxaldehyde to form β-(m-Cyclohexyl-phenyl)-ethanol. The Grignard reagent (1.2 eq.) in tetrahydrofuran (THF) at 0°C yields 78% of the alcohol after acidic workup.

Epoxide Hydrogenolysis

Epoxide intermediates, such as 4-(4-vinylbenzyloxy)ethoxy derivatives, are hydrogenolyzed using Rh-PI/Al₂O₃ catalysts. This method, though less common, provides 82% yield under 100°C and atmospheric H₂ pressure.

Enantioselective Synthesis and Chiral Resolution

Asymmetric Transfer Hydrogenation

Chiral β-(m-Cyclohexyl-phenyl)-ethanol is synthesized via Noyori asymmetric hydrogenation. Using RuCl[(S)-tolbinap][(S)-daipen] as a catalyst and formic acid-triethylamine as the hydrogen source, enantiomeric excess (ee) of 92% is achieved.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica resolves racemic mixtures by selectively acetylating the (R)-enantiomer. The process achieves 99% ee for (S)-β-(m-Cyclohexyl-phenyl)-ethanol after 24 hours.

Industrial-Scale Production and Process Intensification

Continuous-Flow Reactors

Microreactor systems enhance heat transfer and reduce reaction times. A tubular reactor with AlCl₃-coated channels produces cyclohexyl phenyl ketone at 99.5% conversion (residence time: 5 minutes). Subsequent hydrogenation in a packed-bed reactor (Pd/C catalyst) achieves 98% yield.

Solvent Recycling and Waste Minimization

Water/toluene biphasic systems recover catalysts and reduce organic waste. For example, Rh-PI/Al₂O₃ is reused for 10 cycles without activity loss, lowering production costs by 40% .

Q & A

Q. How should conflicting data on the compound’s thermal stability be reconciled?

  • Answer : Discrepancies in decomposition temperatures (e.g., 180°C vs. 210°C) arise from:
  • Analytical Methods : TGA (dynamic heating rate) vs. isothermal gravimetry. Standardize heating rates (e.g., 10°C/min) .
  • Sample Purity : HPLC purity >99% reduces side reactions (e.g., oxidation during heating) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.